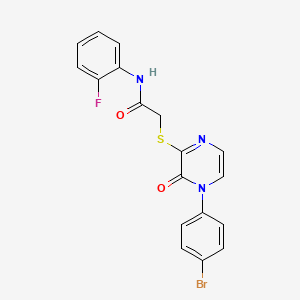
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The bromophenyl and fluorophenyl groups are likely to contribute to the overall polarity of the molecule, while the pyrazine ring could potentially participate in pi-pi stacking interactions. The thioacetamide group could also contribute to the reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromophenyl group could potentially undergo further nucleophilic aromatic substitution reactions, while the acetamide group could potentially undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its various functional groups. For example, the bromophenyl and fluorophenyl groups could potentially increase the compound’s overall polarity, affecting properties such as solubility and melting point .Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have synthesized novel compounds with significant antimicrobial properties. For instance, compounds with a thiazolidinone core structure have been reported to exhibit antimicrobial activity against a range of bacterial and fungal strains, indicating their potential as therapeutic agents in treating infections (Darwish et al., 2014; Gul et al., 2017). These findings highlight the importance of exploring novel chemical entities for antimicrobial applications.
Anticancer Activity
Research into novel fluorinated compounds, such as fluoro-substituted benzo[b]pyrans, has demonstrated potential anti-lung cancer activity, suggesting the relevance of structural modification in developing anticancer drugs (Hammam et al., 2005). Another study focused on the synthesis of pyrazoline-substituted thiazolidinones, which showed selective inhibition of leukemia cell lines, indicating their potential utility in cancer therapy (Havrylyuk et al., 2013).
Anti-inflammatory and Analgesic Activities
Compounds with specific structural motifs have been evaluated for their analgesic and anti-inflammatory effects. For example, thieno[3,4-c]pyrazole derivatives have shown remarkable analgesic and anti-inflammatory activities in preclinical models, suggesting their potential as leads for the development of new pain and inflammation management therapies (Menozzi et al., 1992).
Novel Drug Design
The synthesis and characterization of novel heterocyclic compounds, including acetamide derivatives, have been explored for various biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. These studies highlight the potential of such compounds in the design of new drugs with multiple therapeutic effects (Nayak et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN3O2S/c19-12-5-7-13(8-6-12)23-10-9-21-17(18(23)25)26-11-16(24)22-15-4-2-1-3-14(15)20/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYIRFMUYXVOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
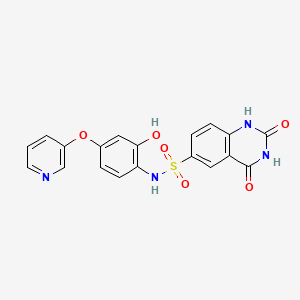
![N'-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2-(2-fluorophenoxy)propanehydrazide](/img/structure/B2820869.png)


![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)

![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)
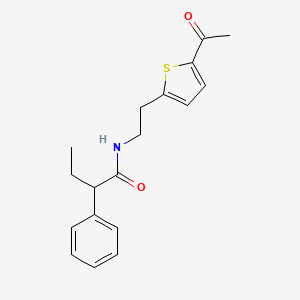
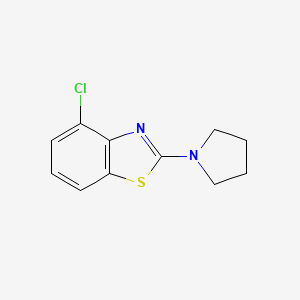
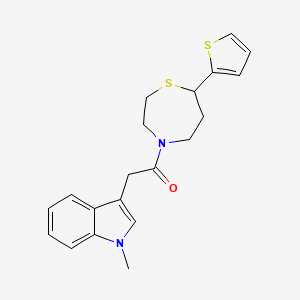
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)
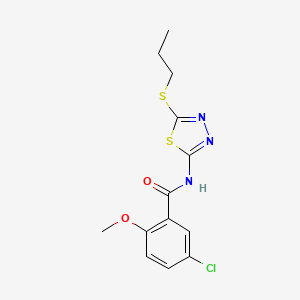
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)
